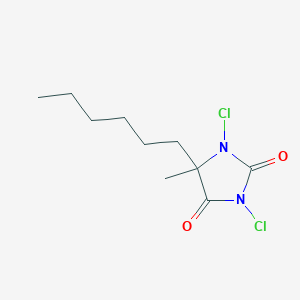
6-Acetamido-4-nitronaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetamido-4-nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene It is characterized by the presence of acetamido, nitro, and sulfonic acid functional groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-nitronaphthalene-1-sulfonic acid typically involves multiple steps, starting from naphthalene. The process includes nitration, sulfonation, and acetamidation reactions.
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated naphthalene undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid group.
Acetamidation: Finally, the nitro-sulfonated naphthalene is reacted with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetamido-4-nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-acetamido-4-aminonaphthalene-1-sulfonic acid.
Aplicaciones Científicas De Investigación
6-Acetamido-4-nitronaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Acetamido-4-nitronaphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Similar structure but lacks the nitro and acetamido groups.
2-Aminonaphthalene-1-sulfonic acid: Another naphthalene derivative with different substitution patterns.
6-Acetamido-1-naphthol-3-sulfonic acid: Contains an acetamido group but differs in the position of the sulfonic acid group.
Uniqueness
6-Acetamido-4-nitronaphthalene-1-sulfonic acid is unique due to the specific combination and positions of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93207-02-4 |
|---|---|
Fórmula molecular |
C12H10N2O6S |
Peso molecular |
310.28 g/mol |
Nombre IUPAC |
6-acetamido-4-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H10N2O6S/c1-7(15)13-8-2-3-9-10(6-8)11(14(16)17)4-5-12(9)21(18,19)20/h2-6H,1H3,(H,13,15)(H,18,19,20) |
Clave InChI |
YYOGMWHTLJMKSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=CC(=C2C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


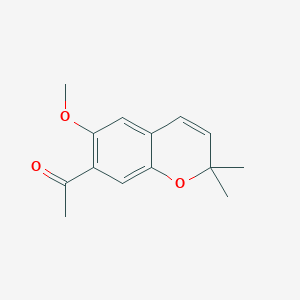

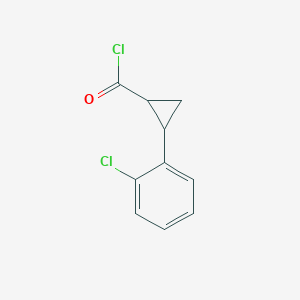
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)

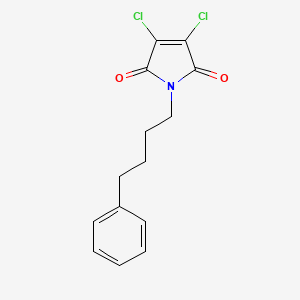
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
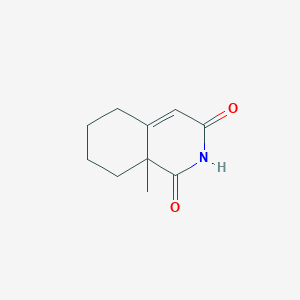
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
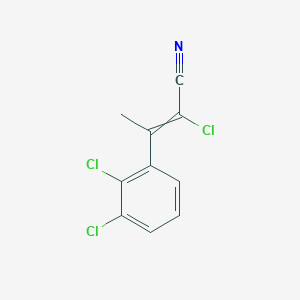
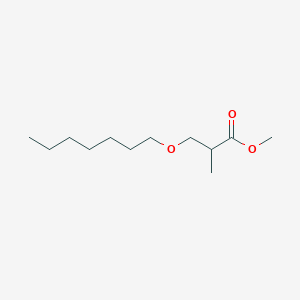
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
